molecular formula C6H3ClN2S2 B8750173 3-chloro-4-(thiophen-2-yl)-1,2,5-thiadiazole CAS No. 157928-66-0

3-chloro-4-(thiophen-2-yl)-1,2,5-thiadiazole

Cat. No.: B8750173
CAS No.: 157928-66-0
M. Wt: 202.7 g/mol
InChI Key: KXHLMUHWKXREKK-UHFFFAOYSA-N
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Description

3-chloro-4-(thiophen-2-yl)-1,2,5-thiadiazole is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. This compound is of significant interest due to its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both thiadiazole and thienyl groups in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,5-thiadiazole, 3-chloro-4-(2-thienyl)- typically involves the reaction of thienyl derivatives with chlorinating agents under controlled conditions. One common method includes the use of thienyl hydrazine and chlorinating agents like thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under reflux conditions. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-chloro-4-(thiophen-2-yl)-1,2,5-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thiol derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Amino-thiadiazoles, thio-thiadiazoles.

Scientific Research Applications

3-chloro-4-(thiophen-2-yl)-1,2,5-thiadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.

    Medicine: Investigated for its potential anticancer properties due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides, due to its bioactive properties.

Mechanism of Action

The mechanism of action of 1,2,5-thiadiazole, 3-chloro-4-(2-thienyl)- involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

    Pathways Involved: The compound can interfere with cellular pathways such as DNA replication and protein synthesis, contributing to its biological activity.

Comparison with Similar Compounds

  • 1,2,5-Thiadiazole, 3-chloro-4-morpholin-4-yl-
  • 1,3,4-Thiadiazole derivatives

Comparison:

  • 3-chloro-4-(thiophen-2-yl)-1,2,5-thiadiazole is unique due to the presence of both thiadiazole and thienyl groups, which impart distinct chemical and biological properties.
  • 1,2,5-Thiadiazole, 3-chloro-4-morpholin-4-yl- has a morpholine ring, which can enhance its solubility and bioavailability.
  • 1,3,4-Thiadiazole derivatives are structurally different and may exhibit different biological activities and chemical reactivity.

Properties

CAS No.

157928-66-0

Molecular Formula

C6H3ClN2S2

Molecular Weight

202.7 g/mol

IUPAC Name

3-chloro-4-thiophen-2-yl-1,2,5-thiadiazole

InChI

InChI=1S/C6H3ClN2S2/c7-6-5(8-11-9-6)4-2-1-3-10-4/h1-3H

InChI Key

KXHLMUHWKXREKK-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NSN=C2Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.92 g (0.00246 mol) of 2-(tributylstannyl)thiophene and 0.12 g (0.0001 mol) of tetrakis(triphenylphosphine)palladium(0) were added to a solution of 0.33 g (0.00213 mol) of 3,4-dichloro-1,2,5-thiadiazole in 4 mL of toluene under nitrogen and heated at reflux. After 3 and 6 h respectively, 0.04 g (2 times 2.5×10−5 mol) of tetrakis (triphenylphosphine)palladium(0) were added. After 24 h of reflux (quantitative HPLC: 54% of product formed, all the stannane was consumed), the reaction medium was diluted with 5 mL of ethyl acetate and vigorously stirred with 10 mL of a 1M aqueous solution of KF for 2 h. After filtration through celite, the aqueous phase was re-extracted with ethyl acetate, the combined organic phases were dried over magnesium sulfate and concentrated.
Quantity
0.92 g
Type
reactant
Reaction Step One
Quantity
0.33 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.12 g
Type
catalyst
Reaction Step One
[Compound]
Name
tetrakis (triphenylphosphine)palladium(0)
Quantity
0.04 g
Type
reactant
Reaction Step Two
Yield
54%

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